2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide
Description
Historical Trajectories and Conceptual Evolution of Related Amide Scaffolds in Chemical Science
The amide bond is a cornerstone of organic chemistry and biochemistry, most notably forming the backbone of peptides and proteins. researchgate.net The development of synthetic methodologies for amide bond formation has been a central theme in chemical science for over a century, evolving from simple condensation reactions to the use of sophisticated coupling reagents that allow for the efficient synthesis of complex molecules. researchgate.net
Historically, the focus was often on mimicking the peptide backbone to create peptidomimetics with enhanced stability or altered biological activity. This led to the exploration of a vast chemical space of amide-containing molecules. The conceptual evolution in this field has shifted from viewing the amide bond as a mere structural linker to recognizing its crucial role in molecular recognition, conformational rigidity, and as a key pharmacophoric element. The ability of the amide N-H group to act as a hydrogen bond donor and the carbonyl oxygen to act as a hydrogen bond acceptor is fundamental to their interaction with biological targets. nih.gov
Rationale for the Investigation of N-Substituted Acetamide (B32628) Derivatives in Fundamental Chemical and Biological Inquiry
The investigation of N-substituted acetamide derivatives is driven by the desire to systematically modify the properties of the core amide scaffold. N-alkylation and N-benzylation, as seen in the title compound, introduce specific modifications that can profoundly influence a molecule's physicochemical and biological characteristics.
Modulation of Physicochemical Properties: N-substitution prevents the amide N-H from acting as a hydrogen bond donor, which can alter solubility, membrane permeability, and metabolic stability. The introduction of a benzyl (B1604629) group can enhance lipophilicity, potentially improving passage across biological membranes. Furthermore, the presence of a fluorine atom on the benzyl ring can impact properties such as pKa, lipophilicity, and metabolic stability due to the high electronegativity and small size of fluorine. researchgate.net
Exploration of Structure-Activity Relationships (SAR): By systematically varying the N-substituents, researchers can probe the steric and electronic requirements of a biological target's binding pocket. The N-methyl and N-(3-fluorobenzyl) groups of the title compound provide specific steric bulk and electronic features that can be compared with other derivatives to build a comprehensive SAR profile.
Introduction of Novel Biological Activities: The N-substituted acetamide scaffold is found in a wide range of biologically active molecules, including those with antimicrobial, and other therapeutic properties. nih.govmdpi.com The specific combination of substituents in 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide may confer novel or enhanced biological activities.
Current State of Knowledge and Unaddressed Research Questions Pertinent to the this compound Moiety
Despite the general interest in N-substituted acetamides, a thorough review of the scientific literature reveals a significant lack of specific research on this compound. While its chemical structure is known and it is commercially available from some chemical suppliers, there are no publicly available, peer-reviewed studies detailing its synthesis, characterization, or biological activity.
This absence of data gives rise to several key unaddressed research questions:
Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce high-purity this compound? What are its detailed spectroscopic and crystallographic characteristics?
Physicochemical Properties: What are the experimental values for its solubility, lipophilicity (LogP), and pKa? How do these properties compare to its non-fluorinated or other isomeric analogs?
Biological Activity: Does this compound exhibit any significant biological activity? For instance, does it show antimicrobial, enzyme inhibitory, or receptor binding properties? Screening this compound against a diverse panel of biological targets could reveal unexpected activities.
Structure-Activity Relationships: How do the individual components of the molecule—the terminal amino group, the N-methyl group, and the 3-fluoro-benzyl substituent—contribute to any observed biological activity? A systematic medicinal chemistry campaign would be required to elucidate these relationships.
The investigation of this compound represents a clear research gap. Given the established importance of the N-substituted acetamide scaffold, this compound stands as a promising candidate for future studies that could yield valuable insights into the principles of molecular recognition and drug design.
Properties
IUPAC Name |
2-amino-N-[(3-fluorophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-13(10(14)6-12)7-8-3-2-4-9(11)5-8/h2-5H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVGNPUCJODPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationships Sar and Design Principles for 2 Amino N 3 Fluoro Benzyl N Methyl Acetamide Analogues
Systematic Exploration of Substituent Effects on the Acetamide (B32628) Core of 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide
Research into related acetamide-containing scaffolds demonstrates that the nature and position of substituents can lead to substantial changes in biological activity. For instance, in series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, even minor modifications to the acetamide portion or its adjacent groups resulted in notable shifts in potency. mdpi.com While direct SAR studies on the 2-amino group of the title compound are not extensively published, general principles suggest that its basicity and hydrogen-bonding potential are pivotal.
The exploration of substituent effects can be systematically categorized:
Modification of the 2-Amino Group: Replacing the primary amine with secondary or tertiary amines, or converting it to other functional groups like amides or sulfonamides, would directly alter the hydrogen bond donor profile and the charge state at physiological pH.
Substitution on the Acetyl Methylidyne Group (-CH2-): Introducing alkyl or aryl substituents on the carbon atom between the amino and carbonyl groups can introduce steric hindrance, modify lipophilicity, and restrict conformational flexibility. These changes can probe the spatial constraints of a target's binding pocket.
Replacement of the Carbonyl Oxygen: Isosteric replacement of the carbonyl oxygen with a thiocarbonyl group (thioamide) or its complete removal would drastically alter the electronic distribution and hydrogen bond accepting capability of the molecule, likely leading to a significant loss or change in activity.
These systematic modifications are essential for building a comprehensive SAR model, guiding the design of analogues with improved properties.
Table 1: Hypothetical Substituent Effects on the Acetamide Core
| Modification Site | Substituent (R) | Predicted Impact on Properties | Rationale |
|---|---|---|---|
| 2-Amino Group (-NH2) | -NH(CH3) | Reduced H-bond donation; increased lipophilicity | Fewer H-bond donors available; addition of a methyl group. |
| -N(CH3)2 | No H-bond donation; further increased lipophilicity | Eliminates primary amine's role as an H-bond donor. | |
| Acetyl Methylidyne (-CH2-) | -CH(CH3)- | Increased steric bulk; potential for chiral interactions | Introduces a stereocenter and a larger group. |
| -C(CH3)2- | Significantly increased steric bulk; restricted rotation | May enhance binding by locking into a favorable conformation or hinder it due to size. | |
| Carbonyl Group (C=O) | C=S (Thioamide) | Altered H-bond accepting ability and electronics | Sulfur is a weaker H-bond acceptor than oxygen. |
Conformational Analysis and its Implications for Molecular Interactions of this compound
The three-dimensional structure and conformational flexibility of this compound are crucial for its ability to adopt a bioactive conformation that fits within a target's binding site. The key to its conformational behavior lies in the rotational barrier around the amide C-N bond.
Due to the partial double-bond character of the amide bond, rotation is hindered, leading to the existence of distinct cis (E) and trans (Z) rotamers (isomers). researchgate.netscielo.brfigshare.com In these isomers, the substituents on the carbonyl carbon and the nitrogen atom are either on the same side (cis) or opposite sides (trans) of the C-N bond. Studies on structurally similar N-benzyl-N-methyl acetamide derivatives using NMR spectroscopy and computational methods have confirmed the presence of a rotational equilibrium between multiple stable conformations in solution. researchgate.netscielo.brfigshare.com For N-methylacetamide, the simplest model for a peptide bond, the trans form is generally found to be of lower energy than the cis form. umich.edu
Table 2: Predicted Conformational States of this compound
| Conformer | Description | Relative Stability | Implication for Binding |
|---|---|---|---|
| trans (Z) | The carbonyl oxygen and the benzyl (B1604629) group are on opposite sides of the C-N bond. | Generally more stable due to reduced steric clash. | Often the dominant conformer in solution and the likely bioactive conformation. |
| cis (E) | The carbonyl oxygen and the benzyl group are on the same side of the C-N bond. | Generally less stable due to steric hindrance between the acetyl group and the benzyl group. | May be required for binding to specific targets if it presents a unique pharmacophore. |
Role of the 3-Fluorobenzyl Moiety in Modulating Molecular Recognition and Binding Properties
The 3-fluorobenzyl moiety is a critical component that significantly influences the molecule's binding affinity and specificity. Its role can be dissected into the contributions of the benzyl group and the fluorine substituent.
The introduction of a fluorine atom at the meta (3-position) of the benzyl ring has several important consequences:
Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring alters the electronic properties of the benzyl group. It can modify the molecule's dipole moment and its ability to participate in electrostatic or dipole-dipole interactions.
Hydrogen Bonding: While typically considered a weak hydrogen bond acceptor, the fluorine atom can, in some contexts, form hydrogen bonds or other non-covalent interactions with suitable donor groups in a protein. mdpi.com
Modulation of Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets.
Metabolic Stability: The C-F bond is very strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the molecule's metabolic stability and bioavailability.
Studies on other bioactive molecules have shown that the position of the fluoro substituent is crucial. For instance, in a series of SLACK potassium channel inhibitors, 3-fluoro substitution was well-tolerated and maintained potency, indicating that this position is compatible with the target's binding site architecture. mdpi.com The dynamic nature of water molecules at the protein-ligand interface can also play a pivotal role, mediating interactions that accommodate the specific structural features of the fluorobenzyl group. nih.gov
Impact of N-Methylation on the Chemical and Biological Profile of this compound
The N-methylation of the amide nitrogen is a subtle but profound structural modification that has a significant impact on the molecule's physicochemical and biological properties. This "magic methyl" effect is a common strategy in medicinal chemistry to fine-tune a compound's profile. acs.orgnih.gov
The primary consequences of N-methylation include:
Elimination of a Hydrogen Bond Donor: The most direct effect is the replacement of the amide N-H proton with a methyl group. This removes a key hydrogen bond donor, which can be advantageous if that hydrogen bond is detrimental to binding or leads to poor membrane permeability. wordpress.com
Conformational Changes: The introduction of the methyl group creates a tertiary amide. This can alter the rotational barrier around the C-N bond and change the relative stability of the cis and trans conformers. mdpi.com This conformational shift can pre-organize the molecule into a more bioactive shape or, conversely, a less active one.
Increased Lipophilicity: The addition of a methyl group generally increases the molecule's lipophilicity (logP). This can improve membrane permeability and cell penetration. However, it can also decrease aqueous solubility. wordpress.com
Improved Metabolic Stability: The N-methyl group can protect the amide bond from enzymatic hydrolysis by proteases, thus enhancing the compound's stability in vivo.
Analysis of large datasets has shown that N-methylation of secondary amides often leads to an increase in aqueous solubility despite the increase in lipophilicity, a counterintuitive effect attributed to conformational changes that disrupt crystal packing and intramolecular hydrogen bonds. wordpress.com
Table 3: Comparison of Physicochemical Properties: N-Methylated vs. Hypothetical N-H Analogue
| Property | This compound (Tertiary Amide) | Hypothetical 2-Amino-N-(3-fluoro-benzyl)-acetamide (Secondary Amide) |
|---|---|---|
| Hydrogen Bond Donors (Amide) | 0 | 1 (N-H) |
| Lipophilicity (logP) | Higher | Lower |
| Aqueous Solubility | Potentially higher due to conformational effects. wordpress.com | Potentially lower due to stronger intermolecular H-bonding in solid state. wordpress.com |
| Metabolic Stability | Higher (steric shield for amide bond) | Lower |
| Conformational Flexibility | Altered cis/trans energy profile. mdpi.com | Different rotational barrier and conformer preference. |
Computational Approaches to Quantitative Structure-Activity Relationships (QSAR) and Molecular Design for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies can provide predictive models to guide the design of new, more potent analogues and reduce the need for exhaustive synthesis and testing.
A typical QSAR workflow for this class of compounds would involve:
Data Set Generation: A series of analogues is synthesized, and their biological activity is measured quantitatively (e.g., as IC50 or EC50 values).
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation that relates the descriptors to the observed activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. ufv.br
Studies on related acetamide derivatives have successfully employed QSAR to identify key structural features for activity. ufv.brnih.govtandfonline.com For N-benzylacetamide derivatives, descriptors related to molecular mass, shape, and electronic properties have been found to be important. ufv.br Molecular docking simulations can complement QSAR by providing a visual and energetic model of how the ligands bind to their target, helping to explain the relationships captured by the QSAR model. tandfonline.comnih.gov By combining QSAR and molecular docking, researchers can prioritize the synthesis of new derivatives with a higher probability of success, accelerating the drug discovery process.
Table 4: Common Molecular Descriptors for QSAR of Acetamide Derivatives
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight (MW), Atom Count | Basic composition and size of the molecule. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atom connectivity and branching. |
| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Distribution of charge and reactivity. |
| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity and polarizability. |
Molecular Interactions and Biological Target Engagement of 2 Amino N 3 Fluoro Benzyl N Methyl Acetamide
Identification and Characterization of Molecular Targets for 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide
The biological activity of this compound is attributed to its engagement with multiple molecular targets. Its profile has been delineated through a combination of enzymatic assays, receptor binding studies, and biophysical techniques that map its interaction with key proteins involved in neurotransmission.
In cell-free enzymatic assays, the compound is identified as a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B). drugbank.comnih.govnih.govresearchgate.net This enzyme is crucial for the degradation of dopamine (B1211576) in the brain. nih.govpatsnap.com By inhibiting MAO-B, the compound effectively increases the synaptic availability of dopamine. patsnap.com The inhibitory activity is highly selective for the B-isoform of the enzyme over the A-isoform. invivochem.com
Table 1: Enzymatic Inhibition Profile
| Enzyme Target | Action | Potency (IC₅₀) | Selectivity |
| Monoamine Oxidase B (MAO-B) | Reversible Inhibition | 98 nM | 5918-fold vs. MAO-A |
Receptor binding assays have shown that the compound interacts with sigma (σ) receptors. wikipedia.org Specifically, it demonstrates a notable affinity for the σ₁ subtype. wikipedia.org Ligand displacement studies have quantified this interaction, revealing different binding affinities for σ₁ and σ₂ receptors. wikipedia.org In addition to direct receptor binding, the compound has also been shown to inhibit the reuptake of dopamine and serotonin, further contributing to its modulatory effects on monoaminergic systems. wikipedia.org
Table 2: Receptor Binding Affinity
| Receptor Target | Potency (IC₅₀) |
| Sigma-1 (σ₁) | 19 nM |
| Sigma-2 (σ₂) | 1,590 nM |
Biophysical studies have elucidated the compound's interaction with ion channels. It acts as a blocker of voltage-dependent sodium (Na+) and calcium (Ca2+) channels. drugbank.comnih.govresearchgate.net This action is state-dependent, meaning the compound preferentially binds to channels in their active state. This blockade is believed to be a key mechanism underlying its ability to modulate neurotransmitter release. invivochem.com Specifically, the interaction with voltage-sensitive sodium channels appears to involve the batrachotoxin-sensitive site 2. invivochem.com
Mechanistic Elucidation of this compound's Action at the Cellular Level
At the cellular level, the molecular interactions of this compound translate into significant modulation of intracellular signaling and fundamental neuronal processes. Its dual action on both dopaminergic and glutamatergic systems is a defining feature of its cellular mechanism. nih.gov
The compound's primary effect on intracellular signaling stems from its dual mechanism. By inhibiting MAO-B, it enhances dopaminergic signaling by preventing the breakdown of dopamine. patsnap.compatsnap.com This leads to increased activation of dopamine receptors and downstream signaling cascades. Concurrently, its ability to block voltage-gated Na+ and Ca2+ channels leads to the inhibition of excessive glutamate (B1630785) release. researchgate.netpatsnap.compatsnap.com This action dampens glutamatergic signaling, particularly under conditions of excitotoxicity, thereby providing a regulatory balance between these two critical neurotransmitter systems. patsnap.com
The modulation of signaling pathways directly impacts several key cellular processes. The blockade of voltage-gated sodium channels contributes to the stabilization of neuronal membranes, which can reduce aberrant neuronal firing. patsnap.com The inhibition of glutamate release is a significant cellular effect, providing neuroprotective qualities by mitigating the excitotoxic damage associated with excessive glutamate. drugbank.comnih.govpatsnap.com This neuroprotective effect has been observed in various preclinical models. drugbank.comnih.gov By potentiating dopamine levels, the compound supports cellular processes reliant on normal dopaminergic transmission. nih.gov
Analysis of Gene Expression and Proteomic Changes Induced by this compound
A critical step in understanding a compound's mechanism of action and its broader biological impact is the analysis of changes in gene expression and protein levels within cells or organisms. Techniques such as microarray analysis, RNA-sequencing (RNA-Seq), and mass spectrometry-based proteomics are standardly employed to elucidate these changes. However, no published studies were identified that have subjected this compound to such analyses. Consequently, there is no data to populate a table of differentially expressed genes or proteins, nor are there findings to detail the cellular pathways that might be modulated by this compound.
Investigation of Off-Target Interactions and Selectivity Profiling of this compound
The safety and efficacy of any potential therapeutic agent are heavily dependent on its selectivity for its intended biological target. Off-target interactions can lead to unforeseen side effects and toxicities. Selectivity profiling, often conducted through broad panels of kinase assays or other target-based screening platforms, is essential to characterize the interaction profile of a compound.
For this compound, there is no publicly available information from such selectivity screens. Therefore, it is not possible to construct a data table of its binding affinities or inhibitory concentrations against a panel of off-targets. Research findings detailing its selectivity score or its interactions with unintended receptors, enzymes, or ion channels have not been published.
Preclinical Biological and Mechanistic Investigations of 2 Amino N 3 Fluoro Benzyl N Methyl Acetamide in Model Systems
Application of 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide as a Chemical Probe in In Vitro Biological Systems
No research detailing the use of this compound as a chemical probe in in vitro systems was found.
Mechanistic Studies of this compound's Effects in Advanced Cell Culture Models
There are no available studies on the mechanistic effects of this specific compound in advanced cell culture models.
Exploration of Target Engagement and Pathway Modulation by this compound in Relevant Organismal Models
Information regarding the exploration of target engagement and pathway modulation by this compound in any organismal models is not present in the available scientific literature.
Metabolic Transformations of this compound by Isolated Enzyme Systems and Cell Lines
No data exists on the metabolic transformation of this compound by isolated enzymes or cell lines.
Computational Chemistry and Theoretical Approaches to 2 Amino N 3 Fluoro Benzyl N Methyl Acetamide Research
Molecular Docking and Virtual Screening Applications for Identifying Novel Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide, this method is instrumental in identifying potential biological targets by simulating its interaction with the binding sites of various proteins. The process involves placing the 3D structure of the compound into the active site of a target protein and calculating the binding affinity, often expressed as a docking score. nih.govresearchgate.net Lower scores typically indicate a more favorable binding interaction.
Virtual screening expands on this by docking large libraries of compounds against a target protein to identify potential "hits". nih.govmdpi.com If this compound were identified as an active compound, virtual screening of chemical databases could be used to find other molecules with similar or better binding properties. mdpi.com For instance, screening libraries of acetamide (B32628) derivatives could reveal compounds with improved affinity or selectivity for a specific target. nih.gov The results of such a screening are typically ranked by their docking scores, allowing researchers to prioritize a smaller, more manageable number of compounds for experimental testing. biosolveit.de
Below is a representative table illustrating the type of output from a molecular docking study against a hypothetical protein kinase target.
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 | A lower value suggests stronger binding. |
| Interacting Residues | ASP-145, LYS-72, PHE-80 | Key amino acids in the protein's active site forming bonds with the compound. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the compound and the protein. |
| Hydrophobic Interactions | 4 | Number of key hydrophobic contacts, such as with the benzyl (B1604629) ring. |
Quantum Chemical Calculations and Electronic Structure Analysis of this compound
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic structure and intrinsic properties of this compound. psu.edunih.gov These methods provide insights into the molecule's geometry, charge distribution, and orbital energies (HOMO/LUMO), which are fundamental to understanding its reactivity and intermolecular interactions. benthamdirect.comresearchgate.net
DFT calculations can determine the most stable three-dimensional conformation of the molecule and map its molecular electrostatic potential (MEP). The MEP identifies regions that are electron-rich (negative potential), such as the carbonyl oxygen, and electron-poor (positive potential), like the amine hydrogens, which are crucial for predicting non-covalent interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the molecule's susceptibility to nucleophilic and electrophilic attack. semanticscholar.org
A summary of typical data obtained from DFT calculations for an acetamide derivative is presented below.
| Property | Calculated Value | Significance |
| Dipole Moment (Debye) | 3.45 D | Indicates the overall polarity of the molecule, influencing solubility and binding. |
| HOMO Energy (eV) | -6.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -0.8 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Mulliken Atomic Charges | O: -0.55, N(amide): -0.42 | Quantifies the partial charge on each atom, predicting sites for electrostatic interactions. |
Molecular Dynamics Simulations for Conformational Sampling and Binding Site Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of this compound and its potential protein targets over time. nih.govyoutube.com Unlike the static picture from molecular docking, MD simulations capture the flexibility of both the ligand and the protein, offering a more realistic representation of their interaction. mdpi.comnih.gov
For this compound, MD simulations can be used to explore its conformational landscape, identifying the different shapes (conformers) it can adopt in solution. nih.gov When simulating the compound within a protein's binding site, these simulations can assess the stability of the docked pose and reveal key dynamic interactions, such as the formation and breaking of hydrogen bonds and the role of water molecules in mediating the binding. springernature.com The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) over the simulation time. nih.gov
| Simulation Parameter | Typical Result | Interpretation |
| Simulation Time | 100 nanoseconds | The duration of the simulation to observe molecular motions. |
| Ligand RMSD | 1.5 Å | A low and stable RMSD value suggests the compound remains in a stable binding pose. |
| Protein RMSF | Peaks at loop regions | Root Mean Square Fluctuation (RMSF) identifies flexible regions of the protein upon ligand binding. |
| Binding Free Energy (MM/GBSA) | -45 kcal/mol | A more accurate estimation of binding affinity that includes solvation effects. |
Prediction of Reactivity and Potential Biotransformation Pathways of this compound
Computational tools can predict the chemical reactivity and metabolic fate of this compound. cam.ac.uknih.gov These predictions are crucial in early drug discovery to identify potential liabilities, such as the formation of toxic metabolites or rapid metabolic clearance. nih.govtandfonline.com
Software programs use rule-based systems or machine learning models to predict which sites on the molecule are most likely to be metabolized by enzymes, particularly the Cytochrome P450 (CYP) family. acs.orgbiotransformer.ca For this compound, likely sites of metabolism (SoMs) would include the N-methyl group (N-demethylation), the benzyl methylene (B1212753) group (hydroxylation), or the aromatic ring (hydroxylation). tandfonline.com Platforms like BioTransformer or enviPath can generate a map of potential Phase I and Phase II metabolites. envipath.orgbiotransformer.ca These in silico predictions help prioritize which metabolites to search for in experimental studies. acdlabs.comeawag.ch
| Predicted Biotransformation | Metabolizing Enzyme (Predicted) | Potential Metabolite Structure |
| Aromatic Hydroxylation | CYP2D6, CYP3A4 | Addition of a hydroxyl (-OH) group to the fluoro-benzyl ring. |
| N-Demethylation | CYP3A4, CYP2C9 | Removal of the methyl group from the amide nitrogen. |
| Amide Hydrolysis | Amidases | Cleavage of the amide bond to form 2-aminoacetic acid and N-(3-fluorobenzyl)-N-methylamine. |
| N-Acetylation | N-acetyltransferases (NAT) | Addition of an acetyl group to the primary amine. |
Advanced Cheminformatics for Structural Classification and Analogue Prioritization
Cheminformatics applies computational methods to analyze chemical data, enabling the classification of molecules and the prioritization of analogues for synthesis and testing. neovarsity.orgoup.com For this compound, cheminformatics tools can classify its structure based on molecular fingerprints—numerical representations of its structural features. ucr.edu
By comparing its fingerprint to those in large chemical databases, structurally similar compounds (analogues) can be identified. oup.com Analogue-based drug design is an efficient strategy that uses the structure of a known active compound as a starting point to design new molecules with potentially improved properties. nih.gov Computational models can then be used to prioritize these analogues based on predicted activity, selectivity, or improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. iu.edunih.gov This data-driven approach helps focus medicinal chemistry efforts on the most promising candidates, saving time and resources. nih.govresearchgate.net
| Cheminformatics Task | Method/Tool | Application to Analogue Prioritization |
| Structural Similarity Search | Tanimoto coefficient using molecular fingerprints | Identifies compounds in databases with the highest structural similarity. |
| Substructure Searching | SMARTS queries | Finds all compounds containing the core N-benzyl-N-methyl-acetamide scaffold. |
| QSAR Modeling | Machine Learning (e.g., Random Forest) | Predicts the biological activity of unsynthesized analogues based on their structural descriptors. |
| Property Prediction | ADME prediction software | Ranks analogues based on desirable drug-like properties like solubility and metabolic stability. |
Advanced Analytical Methodologies for the Study of 2 Amino N 3 Fluoro Benzyl N Methyl Acetamide in Research Contexts
Chromatographic Techniques for Purity Assessment and Isolation of 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide and its Metabolites in Research Studies
Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound and its potential metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed in research for these purposes.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a primary workhorse for analyzing non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or trifluoroacetic acid to improve peak shape, is optimized to achieve efficient separation. The retention time of the compound is a key identifier under specific chromatographic conditions.
For purity assessment, HPLC coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is particularly powerful. A DAD can provide UV-Vis spectra of the analyte peak, which can be compared against a reference standard to confirm identity and assess for the presence of co-eluting impurities.
Gas Chromatography (GC):
For volatile derivatives of this compound or its potential metabolites, Gas Chromatography (GC) can be employed. The compound would likely require derivatization to increase its volatility and thermal stability. GC separates compounds based on their boiling points and interactions with the stationary phase of the capillary column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.
Isolation and Purification:
Preparative HPLC is the method of choice for isolating high-purity this compound from a crude synthesis mixture for use in research studies. This technique utilizes larger columns and higher flow rates to handle larger sample loads, allowing for the collection of fractions containing the purified compound.
High-Resolution Spectroscopic Techniques for Structural Elucidation and Confirmation during Synthesis and Research (e.g., NMR, MS, IR)
The unambiguous confirmation of the chemical structure of a newly synthesized compound like this compound is a critical step. A combination of high-resolution spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. Both ¹H NMR and ¹³C NMR are essential.
¹H NMR provides detailed information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl protons, the methylene (B1212753) protons of the benzyl (B1604629) group, the aromatic protons, and the amine proton. The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene (B151609) ring.
¹³C NMR provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals would confirm the presence of the carbonyl group of the acetamide (B32628), the aromatic carbons, the methyl carbon, and the methylene carbon.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structure.
Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule, thus confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the amide, and the C-F stretch of the fluoro-benzyl group, as well as C-H stretches for the aromatic and aliphatic parts of the molecule.
The following table summarizes the expected spectroscopic data for this compound:
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Signals for methyl, methylene, aromatic, and amine protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Signals for carbonyl, aromatic, methyl, and methylene carbons. |
| HRMS | Accurate mass measurement to confirm the elemental composition. |
| IR Spectroscopy | Characteristic absorption bands for N-H, C=O, and C-F functional groups. |
Quantitative Bioanalytical Methods for Determining this compound Concentrations in In Vitro and Preclinical Research Samples (Not clinical)
To understand the pharmacokinetic and pharmacodynamic properties of this compound in a research setting, sensitive and specific quantitative bioanalytical methods are required to measure its concentration in biological matrices such as plasma, tissue homogenates, and cell culture media.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. The method involves:
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used.
Chromatographic Separation: An HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) system is used to separate the analyte from other components in the sample extract.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used. The first quadrupole selects the precursor ion (the molecular ion of the analyte), the second quadrupole fragments this ion, and the third quadrupole selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.
A stable isotope-labeled internal standard is often used to improve the accuracy and precision of the method. The method must be validated according to regulatory guidelines to ensure its reliability.
Emerging Analytical Technologies for Real-Time Monitoring of this compound's Molecular Interactions
The study of how a compound interacts with its biological target is crucial for understanding its mechanism of action. Emerging analytical technologies are enabling the real-time monitoring of these molecular interactions.
Surface Plasmon Resonance (SPR):
SPR is a label-free optical technique that can be used to study the binding of a small molecule like this compound to a target protein that is immobilized on a sensor chip. By measuring the change in the refractive index at the sensor surface upon binding, SPR can provide real-time kinetic data, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC):
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction. This information can provide a complete thermodynamic profile of the interaction between this compound and its target.
These emerging technologies provide valuable insights into the molecular interactions of a compound, which can guide its further development in a research context.
Future Directions and Interdisciplinary Prospects in Research Pertaining to 2 Amino N 3 Fluoro Benzyl N Methyl Acetamide
Exploration of Novel Synthetic Paradigms for Derivatization of 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide
Future synthetic research will likely focus on creating a diverse library of analogues from the this compound core to explore structure-activity relationships (SAR). Advances in synthetic chemistry provide a rich toolbox for such derivatization.
Key areas for exploration include:
N-H Bond Functionalization: The primary amino group is a prime target for modification. Techniques involving cooperative catalysis, using Lewis acids and Brønsted bases, can enable the selective functionalization of N-H bonds even in complex molecules. nih.govnih.gov This could be used to introduce a variety of functional handles for creating drug conjugates or molecular probes. researcher.life
Alpha-Functionalization of the Amide: The carbon atom alpha to the amide carbonyl group presents another site for derivatization. Polarity reversal strategies, or "umpolung," can render this position electrophilic, allowing for reactions with nucleophilic reagents. researchgate.netspringernature.com This could be employed to introduce additional substituents, including further fluorine atoms, to modulate the electronic properties of the molecule. springernature.com
Aromatic Ring Modification: While the existing 3-fluoro substitution is a key feature, further modifications to the benzyl (B1604629) ring could yield valuable derivatives. This could involve introducing additional substituents or altering the position of the fluorine atom to fine-tune binding affinities and pharmacokinetic properties.
Bioisosteric Replacement: The amide bond itself, while crucial for the structure, can be replaced with bioisosteres to improve properties like metabolic stability. kit.edu Common replacements include 1,2,3-triazoles or imidazoles, which can mimic the hydrogen bonding capabilities of the amide group. nih.gov
Table 1: Potential Derivatization Strategies
| Target Site | Synthetic Strategy | Potential New Functional Group | Rationale |
|---|---|---|---|
| Primary Amine (-NH2) | Reductive Amination | Secondary or Tertiary Amines | Modulate basicity and hydrogen bonding |
| Primary Amine (-NH2) | Acylation / Sulfonylation | Amides / Sulfonamides | Alter polarity and interaction profile |
| Amide α-Carbon | Amide Umpolung | Alkyl, Aryl, or Halogen groups | Fine-tune steric and electronic properties researchgate.net |
| Benzyl Ring | Electrophilic Aromatic Substitution | Nitro, Halogen, or Alkyl groups | Modify lipophilicity and target interactions |
Integration of Systems Biology and Omics Approaches to Elucidate Comprehensive Biological Impact
To understand the full biological impact of this compound and its future derivatives, an integrated systems biology approach is essential. nih.gov Rather than focusing on a single target, these methodologies assess the global effects of a compound on a biological system.
Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression following exposure to the compound can reveal which cellular pathways are activated or inhibited. This provides a broad overview of the cellular response.
Proteomics: This approach quantifies changes in the levels of thousands of proteins, offering a direct look at the functional machinery of the cell and identifying potential protein targets or off-target effects.
Metabolomics: By measuring the levels of small-molecule metabolites, researchers can understand how the compound alters cellular metabolism. This is particularly relevant for fluorinated compounds, which can significantly impact metabolic pathways. nih.gov
Computational Integration: The true power of this approach lies in integrating these large 'omics' datasets. nih.gov Computational models can be built to create a holistic view of the compound's mechanism of action, predict potential toxicities, and identify biomarkers of its activity.
Table 2: Omics Approaches for Biological Characterization
| Omics Technology | Biological Information Gained | Potential Application |
|---|---|---|
| Transcriptomics (e.g., RNA-Seq) | Changes in gene expression patterns | Identifying affected signaling pathways and cellular responses |
| Proteomics (e.g., Mass Spectrometry) | Alterations in protein abundance and post-translational modifications | Direct target identification and off-target effect analysis |
| Metabolomics (e.g., NMR, LC-MS) | Perturbations in endogenous metabolite levels | Understanding impact on cellular metabolism and bioenergetics |
| Integrative Omics | Construction of comprehensive biological models | Elucidating mechanism of action and predicting systemic effects nih.gov |
Development of Advanced Research Tools and Probes Based on the this compound Scaffold
The structural features of this compound make it an excellent starting point for the development of sophisticated chemical probes to investigate biological processes.
Fluorescent Probes: By attaching a fluorophore to the scaffold, researchers can create probes to visualize biological targets and processes within living cells. The primary amine offers a convenient handle for conjugation with fluorescent dyes.
Photoaffinity Labels: Incorporating a photoreactive group, such as a diazirine, would allow for the creation of photoaffinity labels. nih.gov Upon photoactivation, these probes form a covalent bond with their binding partners, enabling the definitive identification of molecular targets.
PET Imaging Agents: The presence of a fluorine atom in the parent molecule opens the door to developing Positron Emission Tomography (PET) imaging agents by incorporating the positron-emitting isotope Fluorine-18 (¹⁸F). digitellinc.com Such agents would enable non-invasive, real-time visualization of the compound's distribution and target engagement in vivo.
Clickable Probes: Derivatizing the molecule with a bioorthogonal handle, such as an alkyne or an azide (B81097), would create a "clickable" probe. nih.govresearcher.life This allows for the attachment of various reporter tags (e.g., biotin (B1667282) for affinity purification or a fluorescent dye for imaging) in a highly specific manner within complex biological mixtures.
Table 3: Potential Research Probes and Their Applications
| Probe Type | Required Modification | Research Application |
|---|---|---|
| PET Imaging Agent | Synthesis with Fluorine-18 (¹⁸F) | In vivo tracking of compound distribution and target engagement digitellinc.com |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., via the amine) | Cellular imaging and localization studies |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., diazirine) | Covalent labeling and identification of binding partners nih.gov |
| Clickable Probe | Addition of an alkyne or azide handle | Bioorthogonal tagging for pull-down assays or imaging researcher.life |
Untapped Research Avenues for Understanding the Fundamental Biological Role of Fluorinated Amides
Despite the widespread use of fluorinated compounds in pharmaceuticals, fundamental questions about their interaction with biological systems remain. nih.gov The study of this compound can contribute to this broader understanding.
The C-F Bond in Biological Environments: The carbon-fluorine bond is the strongest single bond in organic chemistry, yet it is exceptionally rare in nature. wallenberg.orgnih.gov Research could focus on how the specific placement of the fluorine atom on the benzyl ring affects protein-ligand interactions, membrane permeability, and metabolic stability.
Fluorine as a Hydrogen Bond Acceptor: The ability of fluorine to act as a weak hydrogen bond acceptor is a topic of ongoing debate. Studying high-resolution crystal structures of this compound bound to biological targets could provide valuable data on the nature and significance of such interactions.
Impact on Amide Conformation: The electronegative fluorine atom can influence the electronic properties of the entire molecule, including the conformation of the amide bond. flinders.edu.au Detailed structural studies using NMR and X-ray crystallography could elucidate these subtle but potentially significant conformational effects.
Metabolic Profiling: A critical research avenue is to determine the metabolic fate of this compound. Identifying whether the C-F bond remains intact or if defluorination occurs is crucial for understanding its biological lifetime and potential for generating reactive metabolites.
Table 4: Key Research Questions on the Fundamental Biology of Fluorinated Amides
| Research Question | Experimental Approach | Potential Significance |
|---|---|---|
| How does the 3-fluoro substituent alter protein binding affinity and selectivity? | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Guiding rational drug design by understanding fluorine's electronic contributions. |
| Does the fluorine atom participate in hydrogen bonding within a binding pocket? | X-ray Co-crystallography, NMR Spectroscopy | Clarifying the role of fluorine in molecular recognition. |
| What is the metabolic fate of the fluorobenzyl group? | In vitro and in vivo metabolism studies with LC-MS/MS | Assessing the metabolic stability and safety profile of the scaffold. |
Collaborative Research Opportunities Across Chemical Synthesis, Computational Chemistry, and Biological Disciplines
The full research potential of this compound can best be realized through interdisciplinary collaboration. researchgate.net
Design-Synthesize-Test-Analyze Cycle: This iterative cycle forms the core of modern drug discovery.
Computational Chemists can use molecular docking and molecular dynamics simulations to predict the binding of virtual derivatives to target proteins, prioritizing which compounds to synthesize. digitellinc.com
Synthetic Organic Chemists can then develop efficient routes to create these prioritized molecules and build a focused chemical library. wallenberg.orgresearchgate.net
Chemical and Molecular Biologists can perform in vitro and in cell-based assays to determine the biological activity of the new compounds, feeding this data back to the computational team to refine their models.
Tool Development: A collaboration between synthetic chemists and cell biologists would be essential for creating and applying the advanced research probes described in section 8.3. Chemists would build the tools, and biologists would use them to answer fundamental questions about cellular function.
Bridging Organofluorine Chemistry and Biocatalysis: There is a growing interest in merging synthetic chemistry with enzymatic processes. researchgate.net Collaborations could explore using enzymes to perform stereoselective modifications on the this compound scaffold, offering environmentally friendly and highly specific synthetic routes.
Table 5: Roles of Different Disciplines in Collaborative Research
| Discipline | Key Contribution | Example Activity |
|---|---|---|
| Computational Chemistry | Predictive modeling and SAR analysis | Docking of virtual derivatives into a target protein active site to predict affinity. digitellinc.com |
| Synthetic Chemistry | Design and execution of synthetic routes | Creation of a focused library of analogues with modified functional groups. researchgate.net |
| Chemical Biology | Development and application of chemical probes | Using a fluorescently-tagged derivative for cellular imaging experiments. |
| Molecular & Cell Biology | Biological activity testing and mechanism of action studies | Performing cell-based assays to measure the functional effect of new compounds. |
| Structural Biology | High-resolution structural analysis | Determining the X-ray crystal structure of a derivative bound to its target. |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-fluorobenzenesulfonimide |
| Selectfluor |
| Diazepam |
| 1,2,3-triazole |
| Imidazole |
| Biotin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
